molecular formula C9H15NO3 B13958122 Methyl 3-oxo-3-(piperidin-2-yl)propanoate

Methyl 3-oxo-3-(piperidin-2-yl)propanoate

Cat. No.: B13958122
M. Wt: 185.22 g/mol
InChI Key: QWXRVQXPGWJSJI-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(piperidin-2-yl)propanoate is an organic compound that belongs to the class of esters It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-3-(piperidin-2-yl)propanoate typically involves the reaction of piperidine with methyl acetoacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the methyl acetoacetate, followed by the addition of piperidine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(piperidin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxo-3-(piperidin-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(piperidin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-3-(pyridin-2-yl)propanoate
  • Methyl 3-oxo-3-(pyridin-3-yl)propanoate
  • Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Uniqueness

Methyl 3-oxo-3-(piperidin-2-yl)propanoate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to its pyridine analogs. The piperidine ring’s nitrogen atom can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility in various applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 3-oxo-3-piperidin-2-ylpropanoate

InChI

InChI=1S/C9H15NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h7,10H,2-6H2,1H3

InChI Key

QWXRVQXPGWJSJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1CCCCN1

Origin of Product

United States

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